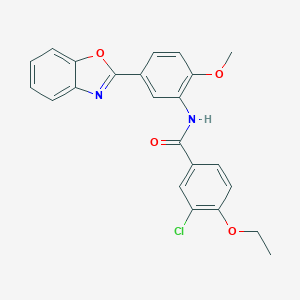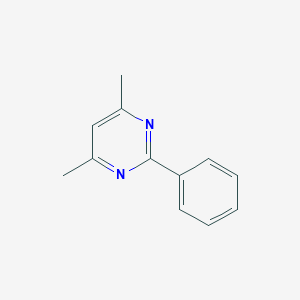![molecular formula C12H9NO4S2 B183213 {2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid CAS No. 91493-66-2](/img/structure/B183213.png)
{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid, also known as TMG-123, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of {2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is not fully understood. However, it has been suggested that it acts by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been found to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), and reduce oxidative stress in various cell types. In addition, this compound has been found to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of {2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is its low toxicity, which makes it a suitable candidate for further preclinical and clinical studies. However, one limitation is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of {2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid. One direction is to investigate its potential therapeutic use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for cancer treatment. Furthermore, the development of more efficient synthesis methods and the improvement of its solubility may enhance its potential therapeutic applications.
Conclusion:
This compound is a synthetic compound that has shown potential therapeutic properties in various scientific research studies. Its anti-inflammatory, antioxidant, and antitumor activities make it a promising candidate for further preclinical and clinical studies. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid can be synthesized using a one-pot reaction of 2-bromo-4'-methoxyacetophenone and thiourea in the presence of potassium hydroxide and acetic acid. The product is then purified using column chromatography. The yield of the synthesis method is approximately 65%.
Aplicaciones Científicas De Investigación
{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. This compound has also been studied for its potential use in treating diabetes and neurodegenerative diseases.
Propiedades
| 91493-66-2 | |
Fórmula molecular |
C12H9NO4S2 |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C12H9NO4S2/c14-10(15)6-17-8-4-2-1-3-7(8)5-9-11(16)13-12(18)19-9/h1-5H,6H2,(H,14,15)(H,13,16,18)/b9-5- |
Clave InChI |
NVLJUKAUSGTIHG-UITAMQMPSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)OCC(=O)O |
SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B183131.png)
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183134.png)

![2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B183137.png)



![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B183142.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine](/img/structure/B183146.png)




